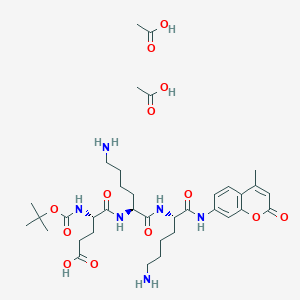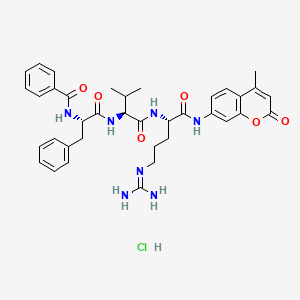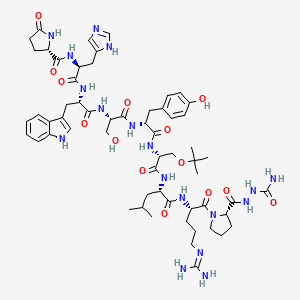
KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KALA Amphipathic Peptide is a low-molecular weight cationic amphipathic peptide . It has the ability to bind to DNA, destabilize membranes, and mediate transfection of plasmid DNA in various cell lines . This makes KALA a starting point for a family of peptides that incorporate other functions to improve DNA delivery systems .
Molecular Structure Analysis
The molecular structure of KALA Amphipathic Peptide is determined by its amino acid sequence. It forms an α-helical structure at physiological pH . The peptide is designed to have both hydrophilic and hydrophobic residues, which allows it to interact with lipid membranes .Chemical Reactions Analysis
The chemical reactions involving KALA Amphipathic Peptide are primarily related to its interactions with DNA and cell membranes . The peptide can bind to DNA and destabilize cell membranes, facilitating the transfection of plasmid DNA into cells .Aplicaciones Científicas De Investigación
Gene Delivery and Immune Activation
The KALA peptide has been identified as a potent facilitator of transgene expression and immune activation when bound to the plasmid DNA-encapsulating liposomal membrane. This capability is significant in the context of bone marrow-derived dendritic cells (BMDCs), where the KALA peptide enhances both gene delivery and the immune response. A study by Miura et al. (2017) explored the minimum unit of the KALA peptide required for this activity, finding that a shortened version of the peptide, short-KALA3, retained the ability to form an α-helical structure necessary for cellular uptake and immunological activation in BMDCs. This discovery underscores the peptide's potential in enhancing gene therapy techniques by facilitating efficient delivery of genetic material into target cells and activating the immune system in a targeted manner (Miura et al., 2017).
Antimicrobial Activity
Beyond gene delivery, KALA peptides and their derivatives exhibit antimicrobial properties, making them a subject of interest in the development of new antimicrobial agents. Zhu et al. (2015) demonstrated that designing peptides with varying amphipathic properties could enhance antimicrobial potency and cell selectivity, indicating the KALA peptide's relevance in creating effective antimicrobial strategies. This is particularly critical in the era of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed (Zhu et al., 2015).
Therapeutic Potential and Drug Delivery
The amphipathic nature of KALA peptides also positions them as promising candidates for therapeutic applications, including drug delivery systems. The ability of these peptides to form stable complexes with nucleic acids and facilitate their cellular uptake without inducing cytotoxicity is particularly noteworthy. Sharma et al. (2013) explored the physicochemical parameters of amphipathic peptides in enhancing the efficiency of DNA delivery, highlighting the potential of KALA peptides in non-viral gene therapy and the delivery of therapeutic molecules (Sharma et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of the KALA Amphipathic Peptide is DNA . It binds to DNA, which is a crucial step in its mechanism of action .
Mode of Action
The KALA peptide interacts with its target, DNA, by binding to it . This interaction leads to the destabilization of membranes . The peptide’s ability to destabilize membranes is key to its role in mediating the transfection of plasmid DNA in various cell lines .
Biochemical Pathways
It is known that the peptide plays a role in the transfection of plasmid dna . This suggests that it may affect pathways related to DNA replication and gene expression.
Result of Action
The result of the KALA peptide’s action is the successful transfection of plasmid DNA in various cell lines . This means that the peptide can introduce plasmid DNA into cells, which can then be incorporated into the cells’ own DNA and expressed .
Direcciones Futuras
The future directions for KALA Amphipathic Peptide research could involve further exploration of its potential uses in DNA delivery systems . Additionally, research could focus on improving the peptide’s properties, such as its stability and efficiency .
Relevant Papers Several papers have been published on KALA Amphipathic Peptide . These papers cover various aspects of the peptide, including its structure, function, and potential applications. They provide valuable insights into the peptide’s properties and potential uses.
Análisis Bioquímico
Biochemical Properties
The KALA Amphipathic Peptide interacts with various biomolecules, primarily DNA. It binds to DNA and modifies a plasmid DNA-encapsulating liposomal membrane . This interaction is crucial for its role in biochemical reactions, particularly in gene delivery and immune activation .
Cellular Effects
The KALA Amphipathic Peptide has significant effects on various types of cells and cellular processes. It facilitates transgene expression and immune activation in bone marrow-derived dendritic cells . It influences cell function by mediating the transfection of DNA, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The KALA Amphipathic Peptide exerts its effects at the molecular level primarily through its binding interactions with DNA. It modifies a plasmid DNA-encapsulating liposomal membrane and is used as a fusogenic peptide . This interaction leads to changes in gene expression and facilitates the transfection of DNA .
Metabolic Pathways
The KALA Amphipathic Peptide is involved in various metabolic pathways, primarily related to gene delivery and immune activation
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRASVAJSLACPX-HDEIQLLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H248N40O35S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3131.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B6303600.png)

![methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate](/img/structure/B6303609.png)


![acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B6303619.png)
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B6303629.png)



![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B6303669.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B6303672.png)
